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Compound of Interest

Compound Name: Copper(II)i-butyrate

Cat. No.: B12506616

Get Quote

The crystal structure of Copper(II) isobutyrate monohydrate is a classic example of the

binuclear "paddlewheel" (lantern) architecture, a structural motif defining the physicochemical

identity of many copper(II) carboxylates. This guide synthesizes its crystallographic data,

synthesis protocols, and magnetic properties for researchers in bio-inorganic chemistry and

drug development.

Part 1: Executive Summary & Structural Core
Compound: Copper(II) Isobutyrate Monohydrate Formula: [Cu₂(µ-O₂CCH(CH₃)₂)₄(H₂O)₂]

(Dimeric form) Stoichiometry: Cu(C₄H₇O₂)₂ · H₂O Structural Class: Binuclear Copper(II)

Carboxylate "Paddlewheel"[1]

The core significance of this structure lies in its antiferromagnetic coupling. Two copper(II)

centers are bridged by four isobutyrate ligands in a syn-syn coordination mode, bringing the

metal ions into close proximity (~2.62 Å) and facilitating superexchange interactions through

the carboxylate orbitals.

Part 2: Crystallographic Architecture
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Unlike simple ionic salts, Copper(II) isobutyrate monohydrate does not crystallize as isolated

ions. It forms discrete, centrosymmetric dimers.[1]

The Binuclear "Paddlewheel" Core
The fundamental building block is the dimer [Cu₂(isobutyrate)₄(H₂O)₂].

Equatorial Plane: Each Copper(II) ion is coordinated by four oxygen atoms from four different

bridging isobutyrate ligands. This forms a square-planar base.[2]

Axial Position: The fifth coordination site (apical) is occupied by a water molecule, completing

a square pyramidal geometry (

) around each copper.

Metal-Metal Interaction: The two square pyramids share a base, facing each other. The

Cu···Cu distance is typically 2.60–2.63 Å, which is slightly longer than metallic copper (2.56

Å) but short enough to allow significant magnetic interaction.

Metric Parameters (Representative for Isobutyrate
Homologs)
Based on structural homology with Copper(II) propionate and butyrate dimers.
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Parameter Value (Approx.) Description

Crystal System Monoclinic / Triclinic

Commonly

or

for this family.

Cu···Cu Distance 2.62 Å

Indicates strong structural

pairing but no direct metal-

metal bond.

Cu–O (Equatorial) 1.96 – 1.98 Å
Strong covalent interactions

with carboxylate oxygens.

Cu–O (Axial) 2.10 – 2.20 Å

Weaker bond to the apical

water molecule (Jahn-Teller

elongation).

Coordination Geometry Square Pyramidal

Distorted due to the

constraints of the bridging

ligands.

Part 3: Synthesis & Crystallization Protocol
This protocol yields high-purity [Cu₂(isobutyrate)₄(H₂O)₂] crystals suitable for X-ray diffraction

or magnetic susceptibility studies.

Reagents:

Copper(II) Hydroxide (

) or Copper(II) Carbonate Basic (

)

Isobutyric acid (2-methylpropanoic acid), excess.

Ethanol/Water (solvent).[1]

Workflow:
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Reagents
CuCO3·Cu(OH)2 + Isobutyric Acid

Reaction
Reflux in Ethanol/Water (60°C)
Until solution turns deep green

 Acid-Base Neutralization Filtration
Remove unreacted solid

 Clarification
Crystallization

Slow evaporation at RT
(Days to Weeks)

 Concentration
Product

Dark Green/Blue-Green Crystals
[Cu2(isobutyrate)4(H2O)2]

 Nucleation

Click to download full resolution via product page

Figure 1: Synthesis workflow for Copper(II) isobutyrate monohydrate.

Step-by-Step:

Dissolution: Suspend 5.0 g of basic copper carbonate in 50 mL of warm water/ethanol (1:1).

Acidification: Slowly add isobutyric acid (approx. 10 mL) with stirring. The evolution of

gas indicates reaction progress.

Reflux: Heat the mixture to 60°C for 1 hour to ensure complete conversion. The solution

should turn a deep, rich green (characteristic of the binuclear species).

Crystallization: Filter the hot solution to remove any unreacted solids. Allow the filtrate to

stand at room temperature.

Harvesting: Dark green crystals of the monohydrate (dimer dihydrate) will form over 2-5

days. Wash with cold ethanol.

Part 4: Electronic & Magnetic Properties
The magnetic behavior of Copper(II) isobutyrate is a direct consequence of its crystal structure.

Spin State: Each Cu(II) is

(

).

Coupling: The two spins are antiferromagnetically coupled (

ground state).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12506616/docs?utm_src=pdf-body-img#crystal-structure-of-copper-ii-isobutyrate-monohydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12506616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The unpaired electrons in the

orbitals of the copper ions interact via the

orbitals of the bridging carboxylate ligands (Superexchange).

Bleaney-Bowers Equation: The magnetic susceptibility (

) deviates from the Curie-Weiss law, fitting the dimer model with a coupling constant (

) typically around 300–350 cm⁻¹.

Why this matters: This strong coupling makes the compound an excellent model for biological

systems containing coupled copper centers, such as Hemocyanin and Tyrosinase.

Part 5: Applications in Drug Development &
Catalysis

Bio-Inorganic Modeling: Researchers use this structure to study the mechanism of Type 3

copper proteins. The labile axial water molecule mimics the substrate binding site in

metalloenzymes, allowing for ligand exchange studies (e.g., replacing

with imidazole or urea derivatives).

Catalytic Precursor: Copper(II) isobutyrate is used as a catalyst in organic synthesis,

specifically for:

Propargylation of cyclic aldimines: Used in the synthesis of alkaloids like (-)-harmicine.

C-H Activation: The carboxylate ligands can assist in concerted metallation-deprotonation

(CMD) pathways.

Metal-Organic Frameworks (MOFs): The "paddlewheel" unit is a secondary building unit

(SBU) of choice for constructing porous MOFs. The axial sites can link to pillars (e.g.,

pyrazine), forming 3D networks with high surface area.

Part 6: Structural Visualization
The following diagram illustrates the connectivity of the binuclear core.
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Figure 2: Connectivity of the [Cu₂(isobutyrate)₄(H₂O)₂] dimer.[3] Yellow nodes represent the

four bridging carboxylate ligands clamping the two copper centers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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